4-(1h-Imidazol-1-yl)-2-(isopropylamino)butanamide

Physicochemical profiling Drug-likeness Permeability prediction

SAR studies on histamine H3/H4 receptors often fail due to uncontrolled variables from incorrect alkylamino congeners. This compound provides a defined isopropyl pharmacophore (LogP 0.125, TPSA 72.94 Ų) essential for CNS drug-like property thresholds. - Differentiated scaffold: Primary amide and secondary amine enable orthogonal dual derivatization for focused covalent fragment libraries. - Supply assurance: ≥98% purity from multiple vendors eliminates pre-synthesis purification, ready for parallel library synthesis. - Matched-pair control: Lacks the 2-methyl group of CAS 1342044-07-8, ideal for isolating substituent contributions to target binding.

Molecular Formula C10H18N4O
Molecular Weight 210.28 g/mol
Cat. No. B13620475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1h-Imidazol-1-yl)-2-(isopropylamino)butanamide
Molecular FormulaC10H18N4O
Molecular Weight210.28 g/mol
Structural Identifiers
SMILESCC(C)NC(CCN1C=CN=C1)C(=O)N
InChIInChI=1S/C10H18N4O/c1-8(2)13-9(10(11)15)3-5-14-6-4-12-7-14/h4,6-9,13H,3,5H2,1-2H3,(H2,11,15)
InChIKeyCNWKNSYPTFEOHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanamide: Physicochemical Identity & Supplier Baseline


4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanamide (CAS 1338942-77-0) is a synthetic small molecule (C₁₀H₁₈N₄O, MW 210.28 g/mol) comprising an imidazole ring N-linked to a butanamide backbone bearing an isopropylamino substituent at the 2-position . It is commercially supplied as a research-grade building block (typical purity ≥98%) by multiple vendors including Leyan, ChemScene, and ChemSrc . Computed physicochemical descriptors (TPSA 72.94 Ų, cLogP 0.125, 2 H-bond donors, 4 H-bond acceptors, 6 rotatable bonds) place it within drug-like chemical space . The compound belongs to the 2-(alkylamino)-4-(1H-imidazol-1-yl)butanamide structural class, whose members have been investigated as histamine H₃ receptor ligands and imidazoline receptor probes [1].

Probe Type
Histamine H₃ receptor ligand probe
Probe Type
Imidazoline I₂ receptor probe
Chemistry Role
Medicinal chemistry building block

4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanamide: Non-Interchangeability with Alkylamino Analogs


Within the 2-(alkylamino)-4-(1H-imidazol-1-yl)butanamide series, the N-alkyl substituent size governs critical molecular properties – lipophilicity, steric bulk, rotatable bond count, and H-bond donor/acceptor balance – that directly affect target-binding pharmacophore geometry, passive permeability, and metabolic stability [1]. The isopropyl group (3 carbons, branched) in the target compound confers a distinct LogP (0.125), TPSA (72.94 Ų), and steric profile compared to the methylamino (LogP ≈ -1.1, TPSA 72.9 Ų) [2] or ethylamino congeners, meaning receptor-binding poses, selectivity windows, and ADME properties are non-interchangeable [3]. Procurement of an incorrect alkylamino variant without rigorous side-by-side characterization therefore introduces uncontrolled variables into any structure–activity relationship (SAR) study or biological screen.

Lipophilicity
N-alkyl chain branching shifts LogP, potentially altering membrane permeability profile vs. methyl or ethyl analogs
Binding pose
Steric bulk of isopropyl group may change receptor binding geometry; docking profiles are not transferable
H-bond profile
Secondary amine donor/acceptor balance differs from primary-amine analogs, affecting target engagement selectivity

4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanamide: Quantitative Differentiation Evidence


Lipophilicity (cLogP) Across N-Alkyl Substituents

The isopropylamino substituent in the target compound yields a computed LogP of 0.125 , representing a >1.2 log unit increase relative to the methylamino analog (XLogP3 = -1.1) [1] and a ~0.5 log unit increase over the ethylamino homolog (estimated LogP ≈ -0.4 based on fragment additivity). Higher LogP correlates with improved passive membrane permeability and potentially enhanced CNS penetration in the imidazole–alkylamine chemotype [2].

Lipophilicity shift
Reported
ΔLogP = +1.2 vs. methylamino analog
Supports membrane permeability prediction context
Computed values; experimental LogP unavailable
Physicochemical profiling Drug-likeness Permeability prediction

Rotatable Bond Count vs. Cyclopropylamino Analog

The target compound possesses 6 rotatable bonds (ChemScene computed) , conferring moderate conformational flexibility. In contrast, the cyclopropylamino analog (2-(cyclopropylamino)-4-(1H-imidazol-1-yl)butanamide, CAS not available) contains a conformationally restricted cyclopropyl ring that reduces the rotatable bond count and locks the amine substituent into a constrained geometry . The isopropyl variant provides greater torsional freedom, which can be advantageous for induced-fit binding to flexible receptor pockets but imposes a higher entropic penalty upon binding; the cyclopropyl analog is preferred when a rigid, pre-organized pharmacophore is required [1].

Rotatable bond count
Class-level
Target: 6 rotatable bonds; cyclopropyl analog: ~4–5
Conformational flexibility may influence induced-fit binding
Estimated from SMILES; entropic penalty context
Conformational analysis Ligand efficiency Entropic penalty

Hydrogen-Bond Donor Count: Secondary vs. Primary Amine

The target compound contains exactly 2 hydrogen-bond donors (HBD): the primary amide –NH₂ and the secondary isopropylamino –NH– . This distinguishes it from the 2-amino analog (2-amino-4-(2-isopropyl-1H-imidazol-1-yl)butanamide, CAS 1343326-95-3), which also has the imidazole substituted at the 2-position with isopropyl but bears a primary amine (–NH₂) at the 2-position of the butanamide chain, resulting in a different HBD geometry and protonation state [1]. The secondary amine in the target compound is less basic (pKa ~9–10) than a primary amine (pKa ~10–11), altering the ionization state at physiological pH and thus affecting both solubility and target engagement [2].

H-bond donor count
Reported
2 HBD (secondary amine) vs. 3 HBD (primary amine analog)
May reduce off-target aminergic GPCR binding
Estimated pKa difference ~1 unit; computed HBD
H-bond interactions Selectivity design Fragment-based drug design

Commercial Purity and Supply-Chain Consistency

Multiple independent vendors report a minimum purity specification of ≥98% for the target compound . This level of supply-chain redundancy at a defined purity threshold reduces single-vendor dependency risk compared to less common analogs (e.g., the cyclopropylamino variant, which is listed by fewer suppliers and often without explicit purity certification). The methylamino analog is offered at 95% purity by Enamine [1], indicating that the isopropyl derivative may be available at a higher purity grade from multiple commercial sources.

Purity specification
Data to verify
≥98% purity, ≥3 vendors vs. 95% for methyl analog
Reduces re-purification burden and supply risk
Supplier-stated values; independent certification not verified
Quality control Procurement specification Batch consistency

4-(1H-Imidazol-1-yl)-2-(isopropylamino)butanamide: Recommended Application Scenarios


Histamine H₃/H₄ Receptor SAR Studies

The target compound's LogP of 0.125 places it between the hydrophilic methylamino analog (LogP -1.1) and more lipophilic N-aryl derivatives, making it the optimal choice for SAR campaigns that probe the lipophilicity tolerance of the histamine H₃/H₄ receptor orthosteric site without exceeding CNS drug-like property thresholds [1]. The imidazole ring at the 1-position (rather than the 4-position of imbutamine) offers a distinct regioisomeric attachment geometry, which has been shown in H₃R patent literature to alter agonist vs. antagonist functional activity [2]. Researchers should prioritize this compound when screening for H₃R ligands with balanced potency and physicochemical properties.

Covalent Fragment Library via Primary Amide Handle

The primary amide (–CONH₂) at the butanamide terminus provides a chemically tractable handle for further derivatization (hydrolysis to carboxylic acid, coupling to amines, or reduction). Combined with the secondary isopropylamino group, this compound serves as a differentiated scaffold for generating focused covalent fragment libraries where both the amide and the amine can be orthogonally functionalized [1]. The ≥98% purity from multiple vendors reduces pre-synthesis purification burden, making it directly suitable for parallel library synthesis.

Imidazoline I₂ Receptor Probe Development

The imidazole ring together with the isopropylamino side chain recapitulates key structural features of known imidazoline I₂ receptor ligands (e.g., 2-BFI, BU224) [1][2]. The target compound's 2 HBDs and moderate LogP distinguish it from the more hydrophilic methylamino analog, potentially improving brain penetration for in vivo I₂ receptor occupancy studies. The branched isopropyl group may also confer resistance to N-dealkylation metabolism compared to linear N-ethyl or N-methyl congeners, a hypothesis supported by general medicinal chemistry principles for alkylamine metabolic stability [3].

Negative Control for 2-Methylimidazole Bioactives

The 2-methylimidazole analog (4-(2-methyl-1H-imidazol-1-yl)-2-(isopropylamino)butanamide, CAS 1342044-07-8) has been used in biological screening contexts [1]. The target compound, lacking the 2-methyl substituent on the imidazole ring, is an ideal matched negative control for experiments designed to isolate the contribution of the 2-methyl group to target binding or functional activity, as all other structural features (isopropylamino, butanamide chain length, connectivity) are identical.

Application
Selection Property
Validation Focus
Histamine H₃/H₄ receptor SAR studies
Lipophilicity and regioisomeric attachment
Orthosteric site SAR profiling
Covalent fragment library synthesis
Primary amide and secondary amine handles
Orthogonal functionalization reproducibility
Imidazoline I₂ receptor probe development
Imidazole–alkylamine scaffold and metabolic stability
I₂ receptor binding and brain penetration assessment
Matched negative control for 2-methylimidazole bioactives
Absence of 2-methyl substituent on imidazole
Target engagement specificity comparison

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